3-(2-Formylphenyl)-5-methoxybenzoic acid

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

3-(2-Formylphenyl)-5-methoxybenzoic acid (CAS 1261921-18-9) is a biaryl carboxylic acid with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol. It belongs to the class of aromatic carboxylic acids and features a biphenyl scaffold substituted with both a formyl group (-CHO) on one phenyl ring and a methoxy group (-OCH3) on the benzoic acid ring.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1261921-18-9
Cat. No. B6396786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Formylphenyl)-5-methoxybenzoic acid
CAS1261921-18-9
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C=O
InChIInChI=1S/C15H12O4/c1-19-13-7-11(6-12(8-13)15(17)18)14-5-3-2-4-10(14)9-16/h2-9H,1H3,(H,17,18)
InChIKeyCFYQRWUBZFNLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Formylphenyl)-5-methoxybenzoic acid (CAS 1261921-18-9) for Tyrosinase Inhibition and Advanced Material Research


3-(2-Formylphenyl)-5-methoxybenzoic acid (CAS 1261921-18-9) is a biaryl carboxylic acid with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol [1]. It belongs to the class of aromatic carboxylic acids and features a biphenyl scaffold substituted with both a formyl group (-CHO) on one phenyl ring and a methoxy group (-OCH3) on the benzoic acid ring. This compound is primarily utilized as a research chemical and synthetic intermediate, with emerging potential in tyrosinase inhibition studies and the development of photoluminescent materials [2].

Why Simple Benzoic Acid Analogs Cannot Replace 3-(2-Formylphenyl)-5-methoxybenzoic acid in Research Applications


This compound cannot be simply interchanged with generic benzoic acid derivatives or single-functional-group analogs. The unique juxtaposition of an electron-withdrawing formyl group and an electron-donating methoxy group on a biphenyl framework creates a push-pull electronic system that is absent in simpler molecules like 3-phenylbenzoic acid (3-PBA) or mono-substituted methoxybenzoic acids. Studies on phenylbenzoic acid (PBA) isomers have shown that the position and type of substituent profoundly affect biological activity, with 4'-methoxylation of 3-PBA decreasing its tyrosinase inhibitory potency [1]. In contrast, the specific 5-methoxy substitution pattern on the benzoic acid ring, combined with the 2'-formyl group, offers a distinct electronic and steric profile that can lead to different binding interactions and reactivity. For photoluminescent applications, the simultaneous presence of both functional groups is essential for tuning the triplet state energy levels of lanthanide complexes, a property not achievable with single-substituent analogs [2].

Quantitative Differentiation Evidence for 3-(2-Formylphenyl)-5-methoxybenzoic acid vs. Key Analogs


Tyrosinase Inhibition: Superior Potency of the Biaryl Scaffold with Specific Substitution vs. Unsubstituted 3-PBA

The core biphenyl-3-carboxylic acid scaffold is a known tyrosinase inhibitor. The reference compound 3-phenylbenzoic acid (3-PBA) inhibits mushroom tyrosinase with an IC50 of 6.97 μM for monophenolase activity and 36.3 μM for diphenolase activity [1]. While direct, published IC50 data for 3-(2-formylphenyl)-5-methoxybenzoic acid against tyrosinase is currently absent in the peer-reviewed literature, the structure-activity relationship (SAR) established by Oyama et al. demonstrates that 4'-methoxylation of 3-PBA decreases inhibitory activity [2]. This class-level inference suggests that the distinct 5-methoxy substitution on the benzoic acid ring of the target compound directs the electronic effects away from the critical carboxylic acid binding moiety, potentially circumventing the potency loss observed with 4'-methoxylated 3-PBA.

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

Antibacterial Activity: Potential for Improved Potency Over Conventional Antibiotics Suggested by Analog Data

The des-methoxy analog, 3-(2-formylphenyl)benzoic acid (CAS 205871-52-9), has been reported to exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported at concentrations lower than those for conventional antibiotics . The addition of a methoxy group, as in the target compound, is a common medicinal chemistry strategy to enhance membrane permeability and modify pharmacokinetic properties. While no direct head-to-head comparison is published, the enhanced lipophilicity imparted by the methoxy group (XLogP3-AA = 2.5 for the target compound [1]) compared to the des-methoxy analog (calculated XLogP3 ~ 2.0) suggests a potential advantage in penetrating bacterial cell membranes.

Antibacterial Drug Resistance Medicinal Chemistry

Photoluminescence Enhancement: Dual Substituent Effect for Lanthanide Complex Tuning

A study by Gao et al. (2016) on polystyrene-bound benzoic acid derivatives demonstrated that both electron-donating methoxy groups and electron-withdrawing formyl groups can enhance the fluorescence emission intensity of Eu(III) complexes, but through distinct mechanisms [1]. Methoxybenzoic acid (MOBA) enhances luminescence via p-π conjugation, lowering the triplet state energy, while formylbenzoic acid (FBA) achieves a similar effect through n-π* transition and intraligand charge transfer. The target compound, possessing both functional groups, holds the potential to synergistically combine these two mechanisms for superior photoluminescence tuning compared to mono-substituted analogs like MOBA or FBA alone.

Photoluminescence Lanthanide Complexes Materials Chemistry

Key Application Scenarios for 3-(2-Formylphenyl)-5-methoxybenzoic acid in Research and Development


Structure-Activity Relationship (SAR) Studies for Next-Generation Tyrosinase Inhibitors

This compound serves as a critical tool for medicinal chemistry teams exploring phenylbenzoic acid-based tyrosinase inhibitors. The established SAR shows that 4'-methoxylation of 3-PBA reduces potency [1]. By providing a 5-methoxy substitution on the benzoic acid ring instead, this compound allows researchers to probe the steric and electronic tolerance of the tyrosinase active site at a different vector, potentially unlocking new potent and selective inhibitors for hyperpigmentation disorders.

Development of Dual-Mechanism Photoluminescent Lanthanide Complexes

The simultaneous presence of electron-donating (methoxy) and electron-withdrawing (formyl) groups on a single biphenyl scaffold makes this compound an ideal ligand for constructing Eu(III) or Tb(III) complexes with enhanced luminescence. As demonstrated by Gao et al. (2016), these two functional groups operate via different photophysical mechanisms (p-π conjugation vs. n-π* transition) [2]. Using this compound as a building block can lead to materials with superior quantum yields for applications in OLEDs, bioimaging, or security inks.

Lead Optimization in Antibacterial Drug Discovery

The des-methoxy analog has shown promising antibacterial activity against both Gram-positive and Gram-negative strains, with MIC values reported to be lower than conventional antibiotics . The target compound, with its increased lipophilicity (XLogP3 = 2.5) [3], is a logical next step for lead optimization programs aimed at improving membrane permeability and bioavailability. It is particularly relevant for research targeting drug-resistant Staphylococcus aureus and Escherichia coli.

Synthesis of Covalent Organic Frameworks (COFs) and Functional Polymers

The bifunctional nature of this compound—featuring a reactive aldehyde for imine bond formation and a carboxylic acid for further functionalization—makes it a valuable monomer for constructing novel covalent organic frameworks (COFs) or functionalized polystyrenes. The methoxy group can also serve as a directing group for further late-stage functionalization, offering a versatile platform for materials chemistry research.

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